

Biotin-PEG2-Azide: A Comprehensive Technical Guide to Solubility, Stability, and Applications

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Compound of Interest

Compound Name: Biotin-PEG2-azide

Cat. No.: B15620921

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties of **Biotin-PEG2-azide**, a heterobifunctional linker widely utilized in bioconjugation, proteomics, and drug discovery. This document outlines the available data on its solubility and stability, presents detailed experimental protocols for its use, and illustrates key workflows through logical diagrams.

Core Concepts: Structure and Functionality

Biotin-PEG2-azide is composed of three key functional moieties:

- **Biotin:** A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, making it an ideal tag for affinity purification and detection.
- **PEG2 Linker:** A short, hydrophilic diethylene glycol spacer that enhances the aqueous solubility of the molecule and reduces steric hindrance between the biotin tag and the conjugated molecule.
- **Azide Group:** A versatile functional group that can specifically react with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The azide functionality is noted for its low reactivity and high stability under a wide range of conditions.^[1]

Solubility Data

The polyethylene glycol (PEG) spacer in **Biotin-PEG2-azide** significantly enhances its solubility in aqueous and organic solvents compared to non-PEGylated biotin derivatives. While precise quantitative solubility data for **Biotin-PEG2-azide** is not extensively published, the following tables summarize the available qualitative and quantitative data for **Biotin-PEG2-azide** and structurally related compounds to provide a strong indication of its solubility profile.

Table 1: Qualitative Solubility of **Biotin-PEG2-Azide**

Solvent	Solubility	Source
Water	Soluble, Moderately Soluble	[2] [3]
Dimethyl Sulfoxide (DMSO)	Soluble	[2] [4]
Dimethylformamide (DMF)	Soluble	[2] [4]
Dichloromethane (DCM)	Soluble	[4]
Methanol (MeOH)	Soluble	[4]

Table 2: Quantitative Solubility of Structurally Related Biotin-Azide Compounds

Compound	Solvent	Solubility (approx.)	Molar Concentration (mM)	Source
Biotin-azide (no PEG)	DMSO	~5 mg/mL	~15.3	[5]
Biotin-azide (no PEG)	1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	~1.53	[5]
Biotin-PEG3-azide	Water	44.45 mg/mL	100	[6]
Biotin-PEG3-azide	DMSO	44.45 mg/mL	100	[6]
Biotin-PEG5-azide	DMSO	100 mg/mL	187.74	
Biotin-PEG7-azide	DMSO	44.45 mg/mL	-	[7]
Biotin-PEG8-azide	Water	Soluble	-	[6]
Biotin-PEG8-azide	DMSO	Soluble	-	[6]

The data for related compounds with varying PEG linker lengths underscores the significant contribution of the PEG chain to the enhanced solubility in both aqueous and organic media.

Stability and Storage

Proper handling and storage of **Biotin-PEG2-azide** are crucial for maintaining its integrity and reactivity.

Table 3: Stability and Storage Recommendations

Parameter	Recommendation	Notes	Source
Long-Term Storage (Solid)	-20°C	Store in a sealed, light- and moisture-protected container. Desiccation is recommended.	[2]
Shipping Conditions	Ambient Temperature	Short-term exposure to ambient temperatures is acceptable.	[2]
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month	Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents.	
Aqueous Solution Stability	Not recommended for storage for more than one day.	Prepare fresh for each use to avoid potential hydrolysis.	[5]
Chemical Stability	The azide group is highly stable under most conditions.	Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.	[1][8]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method to determine the equilibrium solubility of **Biotin-PEG2-azide** in an aqueous buffer.

Materials:

- **Biotin-PEG2-azide**

- Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
- Sealed, transparent vials
- Shaker or rotator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

- Preparation of a Supersaturated Solution: Add an excess amount of **Biotin-PEG2-azide** to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is essential.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
- Quantification: Carefully remove the supernatant and dilute it with an appropriate solvent. Quantify the concentration of **Biotin-PEG2-azide** using a validated HPLC method with a calibration curve.
- Calculation: The determined concentration represents the equilibrium solubility under the specified conditions.

Protocol 2: Biotinylation of an Alkyne-Containing Protein via CuAAC

This protocol provides a general workflow for labeling an alkyne-functionalized protein with **Biotin-PEG2-azide** using a copper-catalyzed click reaction.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS)

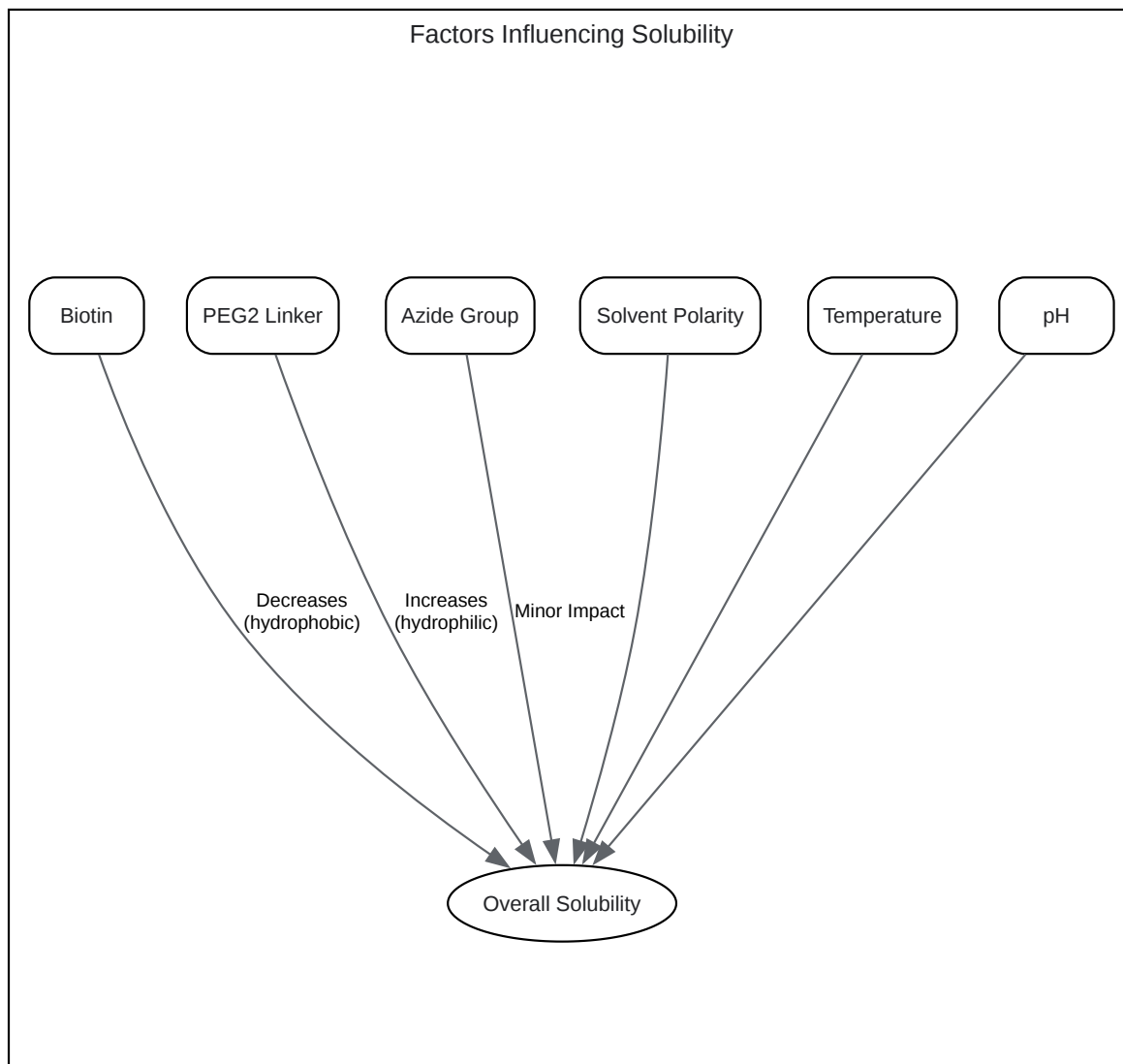
- **Biotin-PEG2-azide**
- DMSO
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 50 mM in water)
- Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
- Copper-chelating ligand (optional, e.g., TBTA)

Methodology:

- Prepare a Stock Solution of **Biotin-PEG2-azide**: Dissolve **Biotin-PEG2-azide** in DMSO to a concentration of 10 mM.
- Set up the Labeling Reaction: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 1-10 μM) and **Biotin-PEG2-azide** (a 10-fold molar excess is a good starting point).
- Initiate the Reaction: Add the CuSO_4 solution (to a final concentration of 0.5-1 mM) and, if used, the chelating ligand. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
- Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.
- Purification: Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or protein precipitation.

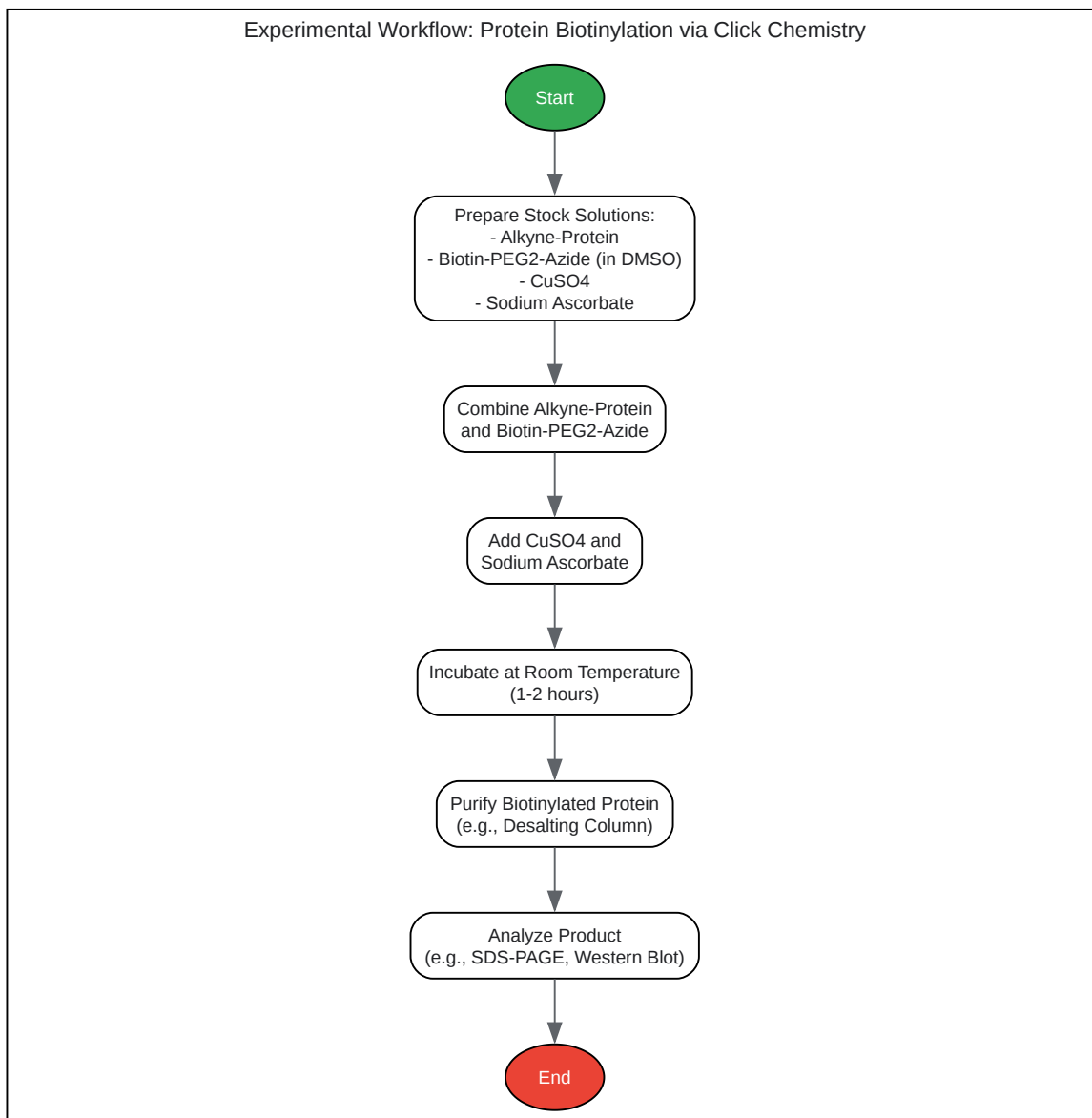
Visualizing Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the relationships and processes involving **Biotin-PEG2-azide**.



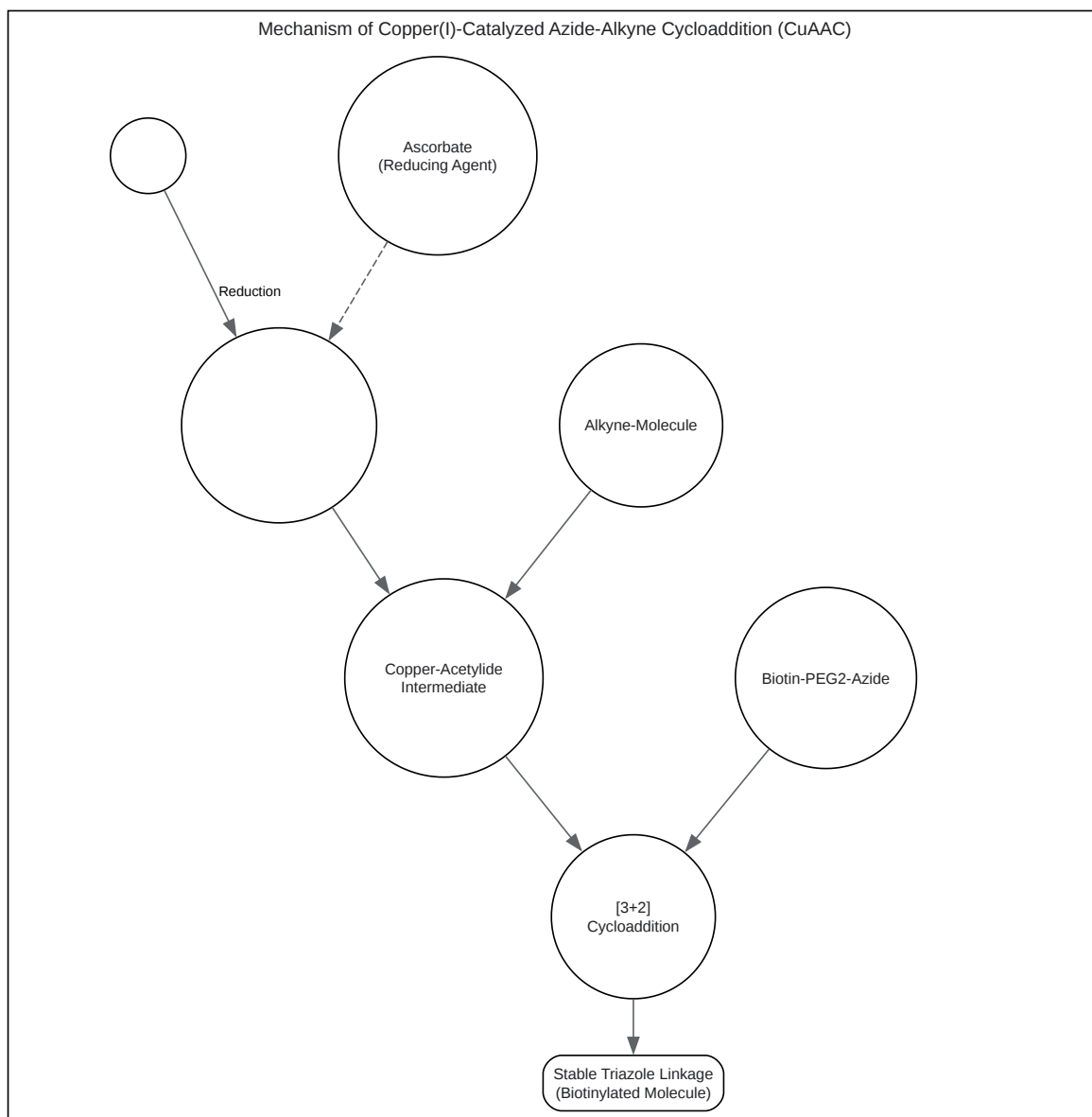
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Caption: Key factors influencing the solubility of **Biotin-PEG2-azide**.



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Caption: A typical experimental workflow for protein biotinylation.



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Caption: The catalytic cycle of the CuAAC click reaction.

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